molecular formula C19H24N2 B11842531 11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 5782-97-8

11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No.: B11842531
CAS No.: 5782-97-8
M. Wt: 280.4 g/mol
InChI Key: RUEGNLRNUHWNAV-UHFFFAOYSA-N
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Description

11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring attached to a tetrahydrocycloheptaquinoline core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the tetrahydroquinoline core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. Specific reagents and catalysts, such as palladium or platinum-based catalysts, may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further explored for their chemical and biological properties.

Scientific Research Applications

11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: Lacks the piperidine ring, making it less versatile in certain applications.

    11-(1-piperidinyl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline: Shares structural similarities but has different functional groups, leading to distinct chemical and biological properties.

Uniqueness

11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline stands out due to its unique combination of a piperidine ring and a tetrahydroquinoline core, providing a versatile platform for chemical modifications and diverse applications in scientific research and industry.

Properties

CAS No.

5782-97-8

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C19H24N2/c1-3-9-15-17(11-4-1)20-18-12-6-5-10-16(18)19(15)21-13-7-2-8-14-21/h5-6,10,12H,1-4,7-9,11,13-14H2

InChI Key

RUEGNLRNUHWNAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCCCC4

Origin of Product

United States

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